molecular formula C18H22NO+ B14731062 Benzyl-dimethyl-(1-oxo-1-phenyl-propan-2-YL)azanium CAS No. 6308-82-3

Benzyl-dimethyl-(1-oxo-1-phenyl-propan-2-YL)azanium

Katalognummer: B14731062
CAS-Nummer: 6308-82-3
Molekulargewicht: 268.4 g/mol
InChI-Schlüssel: NFOACWATQYMQGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl-dimethyl-(1-oxo-1-phenyl-propan-2-YL)azanium is a chemical compound with the molecular formula C18H22INO. It is known for its unique structure and properties, making it a subject of interest in various scientific fields .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl-dimethyl-(1-oxo-1-phenyl-propan-2-YL)azanium typically involves the reaction of N,N-dimethylbenzylamine with 2-bromo-1-phenylpropan-1-one under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: Benzyl-dimethyl-(1-oxo-1-phenyl-propan-2-YL)azanium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while substitution reactions can produce various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

Benzyl-dimethyl-(1-oxo-1-phenyl-propan-2-YL)azanium has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Benzyl-dimethyl-(1-oxo-1-phenyl-propan-2-YL)azanium involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

  • N,N-Dimethylbenzylamine
  • 2-Bromo-1-phenylpropan-1-one
  • Benzyl-dimethyl-(1-oxo-1-phenyl-propan-2-YL)azanium oxide

Comparison: this compound is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications .

Eigenschaften

CAS-Nummer

6308-82-3

Molekularformel

C18H22NO+

Molekulargewicht

268.4 g/mol

IUPAC-Name

benzyl-dimethyl-(1-oxo-1-phenylpropan-2-yl)azanium

InChI

InChI=1S/C18H22NO/c1-15(18(20)17-12-8-5-9-13-17)19(2,3)14-16-10-6-4-7-11-16/h4-13,15H,14H2,1-3H3/q+1

InChI-Schlüssel

NFOACWATQYMQGS-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)C1=CC=CC=C1)[N+](C)(C)CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.